![molecular formula C15H15Cl2N3 B2478257 4-(2,3-Dihydro-1H-indol-5-yl)-1H-pyrrolo[2,3-b]pyridine;dihydrochloride CAS No. 2551119-28-7](/img/structure/B2478257.png)

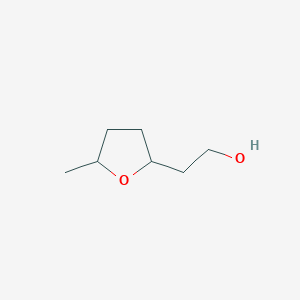

4-(2,3-Dihydro-1H-indol-5-yl)-1H-pyrrolo[2,3-b]pyridine;dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

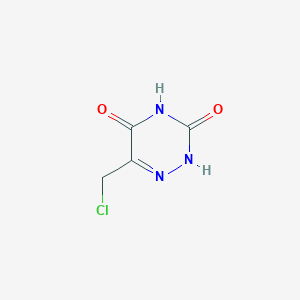

4-(2,3-Dihydro-1H-indol-5-yl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride is a compound belonging to the class of organic compounds known as indolines. These compounds contain an indole moiety, which consists of a pyrrolidine ring fused to benzene to form 2,3-dihydroindole .

Synthesis Analysis

The synthesis of this compound involves the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis of phthalimido to the amino group .

Molecular Structure Analysis

The molecular structure of 4-(2,3-Dihydro-1H-indol-5-yl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride consists of a pyrrolidine ring fused to a benzene ring, forming a 2,3-dihydroindole . The detailed structural information can be found in the relevant papers.

科学的研究の応用

Novel Synthesis Methods

The compound has been involved in novel synthesis methods. For instance, a study demonstrated an efficient route to synthesize 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines, which are structurally related, using a three-component reaction involving various carbonyl and active methylene compounds (Vilches-Herrera et al., 2013).

Chemical Properties and Reactions

Research has explored different routes for preparing 1H-pyrrolo[2,3-b]pyridines, revealing insights into their chemical properties and reactions, such as nitration, bromination, and iodination (Herbert & Wibberley, 1969).

Antitumor Activity

A notable application is in antitumor activity. A study described the synthesis of nortopsentin analogues, 1H-pyrrolo[2,3-b]pyridine derivatives, and their biological effects in models of diffuse malignant peritoneal mesothelioma (DMPM), showing significant tumor volume inhibition (Carbone et al., 2013).

Antibacterial Activity

One study synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from related compounds, where one compound showed antibacterial activity in vitro (Toja et al., 1986).

Electrochemical Polymerization

Research has also explored the electrochemical polymerization of dihydrobenzodipyrrole isomers, producing polymeric films that are reversibly oxidized (Zotti et al., 1989).

Synthesis of Derivatives

The compound has been used in synthesizing various derivatives. For example, a study developed a novel synthetic route from 1-substituted 2-aminopyrroles to 1H-pyrrolo[2,3-b]pyridines (Brodrick & Wibberley, 1975).

作用機序

Target of Action

The primary target of EN300-27686680 is RIPK1 , a key protein involved in necroptosis, a form of programmed cell death . RIPK1 plays a crucial role in the regulation of inflammation and cell death .

Mode of Action

EN300-27686680 interacts with RIPK1 by binding to it with high affinity . This binding inhibits the enzymatic activity of RIPK1, thereby preventing it from triggering necroptosis .

Biochemical Pathways

The inhibition of RIPK1 by EN300-27686680 affects the necroptosis pathway. Normally, RIPK1 triggers necroptosis when activated, leading to inflammation and cell death. By inhibiting RIPK1, EN300-27686680 prevents the initiation of this pathway, thereby protecting cells from necroptosis .

Result of Action

The inhibition of RIPK1 by EN300-27686680 results in the protection of cells from necroptosis . This can attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells, both in vitro and in vivo .

特性

IUPAC Name |

4-(2,3-dihydro-1H-indol-5-yl)-1H-pyrrolo[2,3-b]pyridine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3.2ClH/c1-2-14-11(3-6-16-14)9-10(1)12-4-7-17-15-13(12)5-8-18-15;;/h1-2,4-5,7-9,16H,3,6H2,(H,17,18);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZVOTDSLDYUHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)C3=C4C=CNC4=NC=C3.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3,4-dihydro-1H-isoquinolin-2-yl-(4-methoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2478178.png)

![Ethyl 5-methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}-3-isoxazolecarboxylate](/img/structure/B2478179.png)

![N-cyclopropyl-1-pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ylpiperidine-4-carboxamide](/img/structure/B2478180.png)

![2-(3-Methoxyphenyl)-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2478181.png)

![7-(2,3-dihydro-1H-inden-1-ylamino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2478188.png)

![3-(1H-benzo[d]imidazol-2-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2478190.png)

![1-[2-(1H-imidazol-1-ylmethyl)phenyl]methanamine](/img/structure/B2478192.png)

![Methyl 4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate](/img/structure/B2478196.png)